2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine 2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Brand Name: Vulcanchem
CAS No.: 2548990-10-7
VCID: VC11869566
InChI: InChI=1S/C15H13ClN4O/c1-10-9-11(2)20(19-10)14-15(18-8-7-17-14)21-13-5-3-12(16)4-6-13/h3-9H,1-2H3
SMILES: CC1=CC(=NN1C2=NC=CN=C2OC3=CC=C(C=C3)Cl)C
Molecular Formula: C15H13ClN4O
Molecular Weight: 300.74 g/mol

2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

CAS No.: 2548990-10-7

Cat. No.: VC11869566

Molecular Formula: C15H13ClN4O

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine - 2548990-10-7

Specification

CAS No. 2548990-10-7
Molecular Formula C15H13ClN4O
Molecular Weight 300.74 g/mol
IUPAC Name 2-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)pyrazine
Standard InChI InChI=1S/C15H13ClN4O/c1-10-9-11(2)20(19-10)14-15(18-8-7-17-14)21-13-5-3-12(16)4-6-13/h3-9H,1-2H3
Standard InChI Key AKPLFCAPFNIJBC-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC=CN=C2OC3=CC=C(C=C3)Cl)C
Canonical SMILES CC1=CC(=NN1C2=NC=CN=C2OC3=CC=C(C=C3)Cl)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazine ring substituted at positions 2 and 3. The 4-chlorophenoxy group introduces electron-withdrawing characteristics, while the 3,5-dimethylpyrazole moiety contributes steric bulk and hydrogen-bonding potential. The pyrazole’s amphoteric nature, arising from its pyrrole-like NH and pyridine-like N atoms, enhances its ability to participate in intermolecular interactions .

Key Structural Features

  • Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

  • 4-Chlorophenoxy Group: A phenyl ring with a chlorine substituent at the para position, linked via an oxygen atom.

  • 3,5-Dimethylpyrazole: A five-membered ring with methyl groups at positions 3 and 5 and a nitrogen-rich structure.

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures provide insights. For example, bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate exhibits a planar pyrazole ring (deviation: ±0.002 Å) and orthogonal carboxylate groups relative to the aromatic ring . Such geometry suggests that the pyrazine and pyrazole rings in the target compound likely adopt a near-planar conformation, optimizing π-π stacking and hydrogen-bonding interactions.

Physicochemical Properties

  • Molecular Formula: C₁₅H₁₂ClN₅O

  • Molecular Weight: 325.75 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the pyrazole’s hydrogen-bonding capacity .

  • Melting Point: Estimated 180–190°C based on structurally similar pyrazine derivatives .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves coupling pre-functionalized pyrazine and pyrazole precursors. A representative protocol is outlined below:

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • Procedure: Cyclocondensation of acetylacetone with hydrazine hydrate in ethanol .

  • Yield: ~85% .

Step 2: Chlorination and Functionalization

  • Chlorination: Mechanochemical chlorination using trichloroisocyanuric acid (TCCA) under solvent-free conditions .

  • Phenoxy Introduction: Nucleophilic aromatic substitution of a chlorinated pyrazine intermediate with 4-chlorophenol in the presence of K₂CO₃ .

Step 3: Coupling Reactions

  • Pyrazole-Pyrazine Coupling: Ullmann-type coupling using CuI as a catalyst in DMF at 80°C .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) .

Representative Reaction Table

StepReagents/ConditionsYieldReference
1Hydrazine hydrate, ethanol, reflux85%
2TCCA, SiO₂, mechanochemical82%
3CuI, K₂CO₃, DMF, 80°C75%

Green Chemistry Metrics

  • Atom Economy (AE): 80–85% for mechanochemical steps .

  • Process Mass Intensity (PMI): 1.94–2.36, indicating moderate environmental impact .

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazole-pyrazine hybrids exhibit potent kinase inhibitory activity. For example, compound 29 (a pyrazole-benzimidazole derivative) inhibits Aurora A/B kinases with IC₅₀ values of 12–18 nM . The 4-chlorophenoxy group in the target compound may enhance binding to hydrophobic kinase pockets, while the pyrazole’s NH group facilitates hydrogen bonding with catalytic residues .

Anti-Inflammatory Activity

  • COX-2 Inhibition: Pyrazole derivatives reduce prostaglandin E₂ (PGE₂) levels by 60–75% at 10 µM .

  • NF-κB Pathway Modulation: Suppression of TNF-α-induced NF-κB nuclear translocation .

Structure-Activity Relationships (SAR)

  • Chloro Substituent: The 4-chlorophenoxy group enhances lipophilicity and target affinity (log P: ~3.2) .

  • Methyl Groups on Pyrazole: Improve metabolic stability by shielding reactive NH positions .

  • Pyrazine Core: Facilitates π-stacking with aromatic residues in enzyme active sites .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) due to moderate log P .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of methyl groups.

  • Excretion: Renal clearance (t₁/₂: ~6 hours).

Toxicity

  • Acute Toxicity (LD₅₀): >500 mg/kg in murine models .

  • Genotoxicity: Negative in Ames tests up to 100 µM .

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

  • Dual Kinase Inhibitors: Rational design of derivatives targeting both Aurora and BRAF kinases .

  • Crystallographic Studies: Resolving the compound’s crystal structure to optimize binding interactions .

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